molecular formula C22H21N4O6P B1192866 Fosmanogepix CAS No. 2091769-17-2

Fosmanogepix

货号 B1192866
CAS 编号: 2091769-17-2
分子量: 468.4058
InChI 键: JQONJQKKVAHONF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fosmanogepix is an experimental antifungal drug being developed by Amplyx Pharmaceuticals, now currently by Pfizer and Basilea . It is being investigated for its potential to treat various fungal infections including aspergillosis, candidaemia, and coccidioidomycosis . Fosmanogepix is a prodrug and is converted into the active drug form, manogepix in vivo .


Molecular Structure Analysis

The molecular formula of Fosmanogepix is C22H21N4O6P . The exact mass is 468.12 and the molecular weight is 468.406 .

科学研究应用

  1. 广谱抗真菌药物:Fosmanogepix在体外展示了对酵母菌和霉菌的广谱活性,包括难以治疗的病原体,如念珠菌、曲霉和罕见的霉菌,如Scedosporium、Lomentospora prolificans和Fusarium。它对许多耐药菌株仍具有有效性,包括对头孢曲松耐药的念珠菌和对酮康唑耐药的曲霉(Shaw & Ibrahim, 2020)

  2. 对抗白色念珠菌有效:Fosmanogepix已被发现对多药耐药的白色念珠菌有效。临床试验显示了对这种病原体的显著活性,突显了其在应对抗真菌耐药性方面的潜力(Arendrup et al., 2020)

  3. 体内疗效:研究表明,fosmanogepix在各种动物模型中对多种真菌病原体展示了显著的体内疗效,包括C. albicans、C. glabrata、C. auris、Coccidioides immitis和F. solani,表明其在人类真菌感染中的潜在有效性(Trzoss et al., 2019)

  4. 侵袭性真菌感染的临床试验:Fosmanogepix目前正在进行2期临床试验,显示出良好的安全性和对治疗念珠菌血症和其他侵袭性真菌感染的有效性(Pappas et al., 2020)

  5. 对罕见霉菌的有效性:该药物在治疗罕见霉菌的模型中展示了有效性,如侵袭性肺部Scedosporiosis和播散性镰刀菌病,表明其在治疗由这些不常见病原体引起的感染中的潜力(Alkhazraji et al., 2019)

  6. 给药方式的多样性:临床试验显示,fosmanogepix具有高口服生物利用度,可以灵活选择给药途径而不影响血药浓度,这有利于患者依从性和治疗多样性(Pappas et al., 2020)

属性

IUPAC Name

[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQONJQKKVAHONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosmanogepix

CAS RN

2091769-17-2
Record name Fosmanogepix [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2091769172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosmanogepix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOSMANOGEPIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XQ871489P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
662
Citations
KJ Shaw, AS Ibrahim - Journal of Fungi, 2020 - mdpi.com
… Fosmanogepix demonstrates significant in vivo efficacy in … enabling switching between fosmanogepix intravenous and oral … summarizes the findings of published data on fosmanogepix. …
Number of citations: 111 www.mdpi.com
MR Hodges, E Ople, P Wedel, KJ Shaw… - Antimicrobial Agents …, 2023 - Am Soc Microbiol
Fosmanogepix (FMGX, APX001), a first-in-class, intravenous (iv) and oral (po) antifungal prodrug candidate is currently in clinical development for the treatment of invasive fungal …
Number of citations: 1 journals.asm.org
M Hoenigl, R Sprute, M Egger, A Arastehfar… - Drugs, 2021 - Springer
… , and food effects of orally administered fosmanogepix (NCT02957929). Patients in this … As in the initial phase I study, fosmanogepix was well tolerated across all studied doses with …
Number of citations: 156 link.springer.com
R Petraitiene, V Petraitis, BBW Maung… - Antimicrobial Agents …, 2021 - Am Soc Microbiol
… efficacy of prodrug fosmanogepix in the … fosmanogepix administration. These data are critical to the design of clinical trials and to broaden our understanding of the role of fosmanogepix …
Number of citations: 21 journals.asm.org
P Pappas, BJ Kullberg, JA Vazquez… - Open Forum …, 2020 - academic.oup.com
Background Fosmanogepix (FMGX) is a first-in-class antifungal agent, with a unique MOA targeting the fungal enzyme Gwt1, that has broad-spectrum activity against both yeasts, molds…
Number of citations: 15 academic.oup.com
NP Wiederhold, LK Najvar, KJ Shaw… - Antimicrobial agents …, 2019 - Am Soc Microbiol
… was to evaluate the in vivo efficacy of fosmanogepix, the N-… began with vehicle control, fosmanogepix (104 and 130 mg/kg … in each group administered fosmanogepix and caspofungin. …
Number of citations: 48 journals.asm.org
H Badali, HP Patterson, CJ Sanders… - Antimicrobial Agents …, 2021 - Am Soc Microbiol
We evaluated the in vitro activity of manogepix against Fusarium oxysporum and Fusarium solani species complex (FOSC and FSSC, respectively) isolates per CLSI document M38 …
Number of citations: 17 journals.asm.org
S Alkhazraji, T Gebremariam, A Alqarihi… - Antimicrobial agents …, 2020 - Am Soc Microbiol
… MGX and the efficacy of the prodrug fosmanogepix (APX001) in … reduced or no abscesses in fosmanogepix-treated mice. … the continued development of fosmanogepix as a first-in-…
Number of citations: 61 journals.asm.org
PG Pappas, JA Vazquez, I Oren… - Journal of …, 2023 - academic.oup.com
… the safety and efficacy of fosmanogepix for first-line treatment of … Fosmanogepix was well tolerated with no treatment-related serious adverse events/discontinuations. Fosmanogepix …
Number of citations: 11 academic.oup.com
JA Vazquez, PG Pappas, K Boffard… - Antimicrobial Agents …, 2023 - Am Soc Microbiol
Fosmanogepix (FMGX), a novel antifungal available in intravenous (IV) and oral formulations, has broad-spectrum activity against pathogenic yeasts and molds, including fungi resistant …
Number of citations: 4 journals.asm.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。